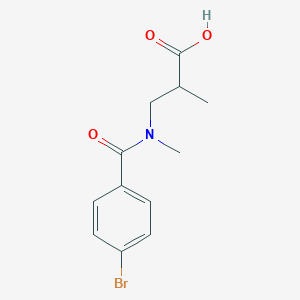

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid

Description

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to a methylbenzamido group and a methylpropanoic acid moiety

Properties

Molecular Formula |

C12H14BrNO3 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

3-[(4-bromobenzoyl)-methylamino]-2-methylpropanoic acid |

InChI |

InChI=1S/C12H14BrNO3/c1-8(12(16)17)7-14(2)11(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,17) |

InChI Key |

WURUKOAFYZVZKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)C(=O)C1=CC=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid typically involves multistep organic reactions One common approach is to start with the bromination of a benzene derivative to introduce the bromine atomFinally, the propanoic acid moiety is introduced via a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-N-methylbenzamide: Shares the bromine and n-methylbenzamido groups but lacks the propanoic acid moiety.

2-Bromo-N-methylbenzamide: Similar structure but with the bromine atom in a different position on the benzene ring.

Uniqueness

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted applications .

Biological Activity

3-(4-Bromo-N-methylbenzamido)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a brominated aromatic ring, an amide functional group, and a branched propanoic acid moiety, which are crucial for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(4-Bromo-N-methylbenzamido)-2-methylpropanoic acid exhibit significant antitumor properties. For instance, phenoxyaromatic acid analogues have been shown to enhance radiosensitivity in glioblastoma models. In vivo assays confirmed that these compounds could effectively sensitize tumor cells to radiotherapy without exhibiting cytotoxicity towards normal cells such as HEK293 and U87MG .

Table 1: Comparison of Antitumor Activity

| Compound | ∆P50 (mmHg) | Cytotoxicity (HEK293) | Cytotoxicity (U87MG) |

|---|---|---|---|

| Efaproxiral | 36.40 | No | No |

| 19c | 45.50 | No | No |

| 19t | 44.38 | Yes | Yes |

Antibacterial Activity

The antibacterial efficacy of compounds related to 3-(4-Bromo-N-methylbenzamido)-2-methylpropanoic acid has also been explored. Studies demonstrated strong antibacterial activity against various strains, including multidrug-resistant bacteria. The mechanism involves the inhibition of FtsZ polymerization, crucial for bacterial cell division, leading to cell death .

Table 2: Antibacterial Efficacy

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Methylbenzofuro[3,2-b]quinoline | MRSA | 0.5 µg/mL |

| N-Methylbenzoindolo[3,2-b]quinoline | VRE | 0.25 µg/mL |

The biological activity of 3-(4-Bromo-N-methylbenzamido)-2-methylpropanoic acid can be attributed to its ability to interact with specific biological targets:

- Radiosensitization : The compound enhances the efficacy of radiotherapy by improving oxygenation in tumor tissues, which is vital for effective radiation treatment .

- FtsZ Inhibition : By binding to the C-terminal interdomain cleft of FtsZ, it disrupts bacterial cell division processes, making it a potential candidate for new antibiotic development .

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

- Case Study on Glioblastoma Treatment : A study involving a cohort of patients treated with phenoxyaromatic acid analogues showed improved outcomes in terms of tumor response rates when combined with standard radiotherapy protocols.

- Antibiotic Resistance : In laboratory settings, compounds similar to 3-(4-Bromo-N-methylbenzamido)-2-methylpropanoic acid were tested against resistant strains like MRSA and VRE, demonstrating significant reductions in bacterial counts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.